molecular formula C21H27N B1678043 Pramiverine CAS No. 14334-40-8

Pramiverine

Cat. No.: B1678043
CAS No.: 14334-40-8
M. Wt: 293.4 g/mol
InChI Key: SBEOBYJLAQKTQX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Pramiverine involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The industrial production methods typically involve:

Chemical Reactions Analysis

Pramiverine undergoes various chemical reactions, including:

Scientific Research Applications

Pramiverine has a wide range of scientific research applications:

Mechanism of Action

Pramiverine exerts its effects by targeting and relaxing smooth muscle tissues in the gastrointestinal tract. It inhibits the influx of calcium ions into smooth muscle cells, reducing the intensity and frequency of muscle contractions. This results in a marked decrease in spasms and associated pain. Additionally, this compound may have a mild anticholinergic effect, blocking certain neurotransmitters responsible for muscle contractions .

Properties

CAS No.

14334-40-8

Molecular Formula

C21H27N

Molecular Weight

293.4 g/mol

IUPAC Name

4,4-diphenyl-N-propan-2-ylcyclohexan-1-amine

InChI

InChI=1S/C21H27N/c1-17(2)22-20-13-15-21(16-14-20,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20,22H,13-16H2,1-2H3

InChI Key

SBEOBYJLAQKTQX-UHFFFAOYSA-N

SMILES

CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)NC1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3

Appearance

Solid powder

14334-40-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

14334-41-9 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EMD 9806
HCl of pramiverine
HSP 2986
N-isopropyl-4,4-diphenyl cyclohexylamine
pramiverine
propaminodiphen
sistalgin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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